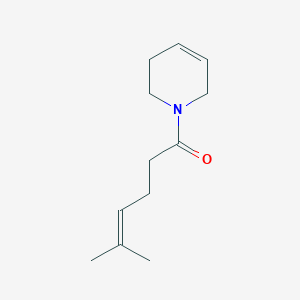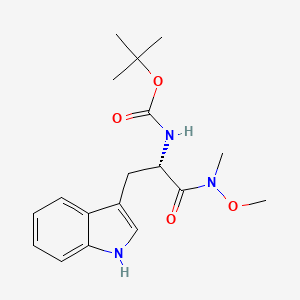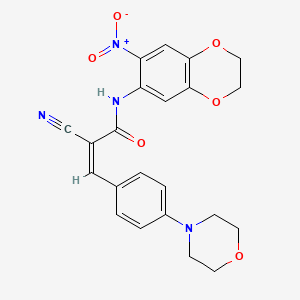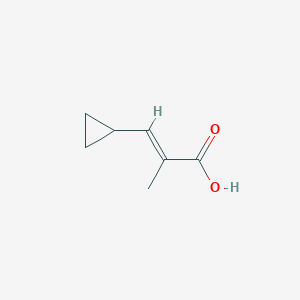
5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one is a compound that belongs to the class of tetrahydropyridines Tetrahydropyridines are heterocyclic compounds that have shown significant biological activity and are used in various fields of scientific research
Preparation Methods
The synthesis of 5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one involves several steps. One common method includes the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with hex-4-en-1-one under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process. The mixture is stirred at room temperature for a specific duration, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of neurotransmitter activity and neuroprotection.
Medicine: Research has explored its potential use in developing treatments for neurological disorders due to its interaction with dopaminergic systems.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one involves its interaction with specific molecular targets. In biological systems, it can interact with neurotransmitter receptors, particularly those involved in the dopaminergic system. This interaction can lead to changes in neurotransmitter release and uptake, affecting neuronal activity and potentially providing neuroprotective effects .
Comparison with Similar Compounds
5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one can be compared with other tetrahydropyridine derivatives such as:
1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in Parkinson’s disease research.
1,2,3,4-Tetrahydropyridine: Another structural isomer with different biological activities.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A well-known neurotoxin used to create animal models of Parkinson’s disease.
Properties
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)-5-methylhex-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11(2)7-6-8-12(14)13-9-4-3-5-10-13/h3-4,7H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPQDPKXPNBTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=O)N1CCC=CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N'-(ethoxycarbonyl)propanehydrazide](/img/structure/B2640689.png)
![N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE](/img/structure/B2640690.png)
![N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2640691.png)
![N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2640693.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2640697.png)





![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B2640709.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2640710.png)
![N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2640712.png)
